molecular formula C12H17NO12 B14087549 Isosorbide2-Mononitrate5-beta-D-Glucuronide

Isosorbide2-Mononitrate5-beta-D-Glucuronide

Cat. No.: B14087549
M. Wt: 367.26 g/mol
InChI Key: MQHSDQNPAIOBOQ-XDCWKZCUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isosorbide2-Mononitrate5-beta-D-Glucuronide typically involves the glucuronidation of isosorbide mononitrate. This process can be achieved through enzymatic or chemical methods. In the enzymatic method, glucuronosyltransferase enzymes are used to catalyze the transfer of glucuronic acid to isosorbide mononitrate . Chemical methods involve the use of glucuronic acid derivatives and suitable catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the final product through techniques such as crystallization, filtration, and chromatography .

Properties

Molecular Formula

C12H17NO12

Molecular Weight

367.26 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3R,3aR,6S,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C12H17NO12/c14-5-6(15)10(11(17)18)24-12(7(5)16)23-3-1-21-9-4(25-13(19)20)2-22-8(3)9/h3-10,12,14-16H,1-2H2,(H,17,18)/t3-,4+,5+,6+,7-,8-,9-,10+,12-/m1/s1

InChI Key

MQHSDQNPAIOBOQ-XDCWKZCUSA-N

Isomeric SMILES

C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)O[N+](=O)[O-])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Canonical SMILES

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

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